2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic molecule featuring a fused pyrido-triazinone core with a 3,4-dichlorobenzylthio substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The 3,4-dichlorobenzylthio group introduces lipophilicity, which may improve membrane permeability and bioavailability compared to analogs with polar substituents.
Modifications at the 2- and 7-positions of the core are common, as seen in analogs with diethylamino or aryl groups .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-5-4-9(7-11(10)16)8-21-13-17-12-3-1-2-6-19(12)14(20)18-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSQVUOJRKYWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3,4-dichlorobenzyl halide reacts with a thiol group on the pyrido[1,2-a][1,3,5]triazin-4-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core or the 3,4-dichlorobenzylthio group.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the core structure or the benzylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The pyrido-triazinone core distinguishes this compound from related heterocycles:
- Pyrido-pyrimidinones (e.g., compounds in ): Replace the triazine ring with a pyrimidinone, altering electron distribution and hydrogen-bonding capacity. These derivatives often feature methoxy or piperazinyl groups, which increase solubility but reduce lipophilicity compared to the dichlorobenzylthio group .
- Thieno-pyrimido-pyridazinones (): Incorporate a pyridazinone ring fused with thiophene, creating a larger π-conjugated system. The 3,4-dichlorophenyl group in these analogs may enhance target affinity but reduce metabolic stability due to increased steric bulk .
Substituent Effects
Key Substituents in Analogs:
- Electron-Withdrawing vs. In contrast, methoxy or piperazinyl groups () are electron-donating, favoring interactions with cationic binding pockets .
- Impact on Bioactivity: Analogs with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) show improved antibacterial activity compared to non-halogenated derivatives, suggesting the dichlorobenzylthio group in the target compound may confer similar advantages .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dichlorobenzylthio group increases logP compared to diethylamino (8l, 8m) or morpholino () substituents, favoring blood-brain barrier penetration but risking solubility limitations.
- Melting Points : Substituents significantly affect melting behavior. For example, brominated analog 8l melts at 230°C, while chlorinated 8m melts at 157°C . The bulkier dichlorobenzylthio group may lower the melting point further due to reduced crystallinity.
Research Findings and Implications
- Antibacterial Potential: Pyrido-triazinones with halogenated aryl groups exhibit broad-spectrum antibacterial activity, with MIC values as low as 1.56 µg/mL against S. aureus . The dichlorobenzylthio group’s lipophilicity may further enhance Gram-negative activity.
- Thermodynamic Stability: The rigid triazinone core improves thermal stability compared to dihydro-pyrido-thiazinones (), which are prone to ring-opening under physiological conditions .
Biological Activity
The compound 2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial and anticancer properties.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazine Core : The initial step involves the cyclocondensation of appropriate hydrazines with carbonyl compounds to form the triazine ring.
- Thioether Formation : The introduction of the 3,4-dichlorobenzyl moiety is achieved through nucleophilic substitution reactions.
- Characterization : The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various triazine derivatives against a range of bacterial strains. The compound has shown promising results:
- Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus were determined to be in the low micromolar range (e.g., MIC = 10 µg/mL for E. coli), indicating significant antibacterial potency compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : Preliminary investigations suggest that the compound may inhibit bacterial growth by disrupting protein synthesis or cell wall integrity. This is supported by structure-activity relationship (SAR) studies indicating that modifications in the benzyl group can enhance activity .
Anticancer Activity
The anticancer potential of This compound has also been explored:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis with IC50 values around 15 µM. This suggests a moderate level of cytotoxicity against cancer cells .
- Mechanistic Insights : Studies indicate that the compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways involving caspase activation. Further research is needed to elucidate the exact molecular mechanisms involved.
Case Studies
Several case studies have been published highlighting the biological activities of similar compounds in the triazine class:
- Antibacterial Efficacy : A study reported that derivatives with halogenated benzyl groups exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
- Anticancer Mechanisms : Research on related pyrido-triazines showed that certain substitutions led to increased interaction with DNA or RNA targets within cancer cells, enhancing their therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activity of This compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
